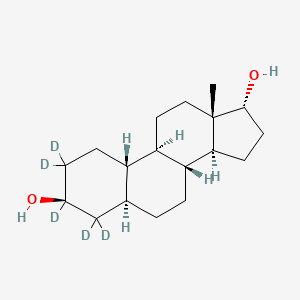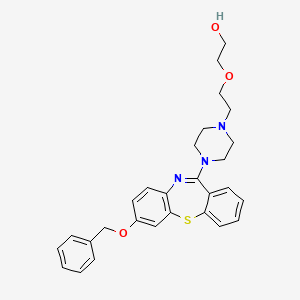
7-Benzyloxy Quetiapine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyloxy Quetiapine involves the reaction of dibenzo[b,f][1,4]thiazepin-11-ylamine with a benzyloxy-substituted piperazine derivative. The reaction typically occurs under controlled conditions, including specific temperatures and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to maintain consistency and quality. Key steps include the preparation of intermediates, purification, and quality control to meet regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions: 7-Benzyloxy Quetiapine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and other oxidized derivatives.
Reduction: Reduction reactions may produce reduced forms of the compound, altering its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups, potentially modifying the compound’s activity
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenated compounds and catalysts facilitate substitution reactions
Major Products:
Aplicaciones Científicas De Investigación
7-Benzyloxy Quetiapine has a wide range of scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry and for studying reaction mechanisms.
Biology: Investigated for its effects on neurotransmitter receptors and potential neuroprotective properties.
Medicine: Explored for its potential therapeutic effects in treating psychiatric disorders and other medical conditions.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes
Mecanismo De Acción
The mechanism of action of 7-Benzyloxy Quetiapine is similar to that of quetiapine. It primarily involves the antagonism of dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors. This antagonism helps in modulating neurotransmitter activity, leading to its therapeutic effects. Additionally, the compound may interact with other receptors, including histamine and adrenergic receptors, contributing to its overall pharmacological profile .
Comparación Con Compuestos Similares
Quetiapine: The parent compound, widely used as an antipsychotic medication.
Norquetiapine: An active metabolite of quetiapine with distinct pharmacological properties.
Other Atypical Antipsychotics: Compounds such as clozapine and olanzapine, which share similar mechanisms of action
Uniqueness: 7-Benzyloxy Quetiapine is unique due to the presence of the benzyloxy group, which may enhance its binding affinity and selectivity for certain receptors. This modification can potentially lead to improved therapeutic effects and reduced side effects compared to its parent compound and other similar antipsychotics .
Propiedades
IUPAC Name |
2-[2-[4-(2-phenylmethoxybenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O3S/c32-17-19-33-18-16-30-12-14-31(15-13-30)28-24-8-4-5-9-26(24)35-27-20-23(10-11-25(27)29-28)34-21-22-6-2-1-3-7-22/h1-11,20,32H,12-19,21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQGPVOLZWEAAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=C(C=C(C=C3)OCC4=CC=CC=C4)SC5=CC=CC=C52 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
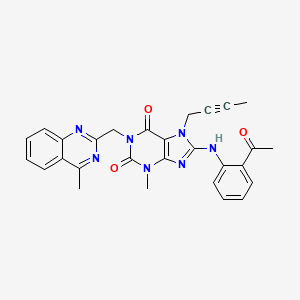
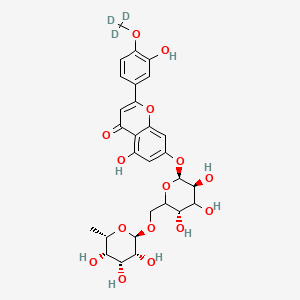
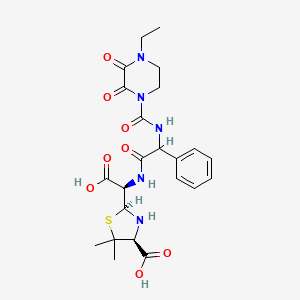

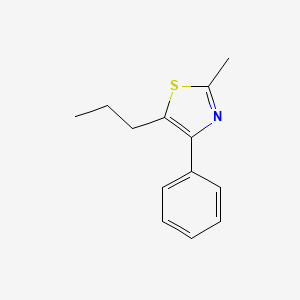
![Methyl 3-{[(5-chloro-2-thienyl)-carbonyl]amino}pyridine-2-carboxylate](/img/structure/B13861648.png)

![16-undecyl-3-oxaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(26),2(17),4(15),5,7,9(28),10,12,19,21,23(27),24-dodecaene-14,18-dione](/img/structure/B13861659.png)
![[2-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B13861668.png)
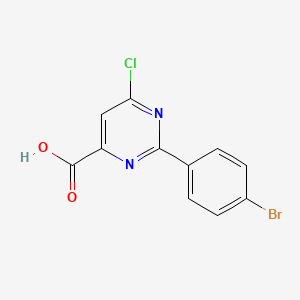
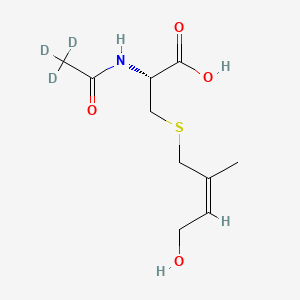
![(R)-1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-ol](/img/structure/B13861676.png)
